4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
4-(1,3-Dioxolan-2-yl)butan-1-ol and 4-methylbenzenesulfonic acid are two distinct chemical compounds. 4-(1,3-Dioxolan-2-yl)butan-1-ol is an organic compound with the molecular formula C7H14O3, often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxolan-2-yl)butan-1-ol can be synthesized through the reaction of 1,3-dioxolane with butanal in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
4-methylbenzenesulfonic acid is industrially produced by sulfonating toluene with sulfuric acid . The reaction is exothermic and requires careful temperature control to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
4-methylbenzenesulfonic acid is primarily used as a catalyst in esterification and alkylation reactions . It can also undergo sulfonation and nitration reactions under appropriate conditions .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)butan-1-ol is used in various scientific research applications, including organic synthesis and material science . It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
4-methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and hydroxyl group . These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions.
4-methylbenzenesulfonic acid acts as a strong acid catalyst by donating protons to facilitate various chemical reactions . Its sulfonic acid group is highly reactive and can participate in a wide range of chemical transformations.
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)butan-1-ol can be compared to other dioxolane derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-methanol and 4-(2-methyl-1,3-dioxolan-2-yl)-1-butanol . These compounds share similar structural features but differ in their reactivity and applications.
4-methylbenzenesulfonic acid can be compared to other sulfonic acids, such as methanesulfonic acid and benzenesulfonic acid . While these compounds share the sulfonic acid functional group, they differ in their acidity and catalytic properties.
Properties
CAS No. |
143725-11-5 |
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Molecular Formula |
C14H22O6S |
Molecular Weight |
318.39 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-2-1-3-7-9-5-6-10-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2 |
InChI Key |
TWVXPXHFRXDVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCO |
Origin of Product |
United States |
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